molecular formula C6H8N2O B15241603 5-Amino-2-methylpyridin-4-ol

5-Amino-2-methylpyridin-4-ol

Cat. No.: B15241603
M. Wt: 124.14 g/mol
InChI Key: IOPYEAIQLXDIAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Amino-2-methylpyridin-4-ol involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol within a pressure reactor . The reaction is carried out at 180°C for 16 hours under a pressure of 12.5 bar. After cooling, the mixture is neutralized with hydrochloric acid and the product is isolated through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of pressure reactors and controlled reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpyridin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium hydroxide in methanol yields this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methylpyridin-4-ol is unique due to its specific structure, which includes both an amino group and an alcoholic hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-amino-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H8N2O/c1-4-2-6(9)5(7)3-8-4/h2-3H,7H2,1H3,(H,8,9)

InChI Key

IOPYEAIQLXDIAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)N

Origin of Product

United States

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